Cas no 5056-07-5 ((s)-(-)-methyl p-tolyl sulfoxide)

5056-07-5 structure
Nome do Produto:(s)-(-)-methyl p-tolyl sulfoxide
(s)-(-)-methyl p-tolyl sulfoxide Propriedades químicas e físicas
Nomes e Identificadores
-
- (s)-(-)-methyl p-tolyl sulfoxide
- (S)-1-methyl-4-(methylsulfinyl)benzene
- (S)-MeS(O)p-Tol
- (S)-MeSOp-Tol
- (S)-methyl p-methylphenyl sulfoxide
- (S)-methyl p-tolylsulfoxide
- 339997_ALDRICH
- 69425_FLUKA
- I01-7617
- KB-05587
- methyl (S)-4-methylphenyl sulfoxide
- methyl 4-methylphenyl (S)-(-)-sulphoxide
- O022
- SureCN254471
- S-(4-Methylphenyl) methyl sulfoxide
- (S)-p-Methylphenyl methyl sulfoxide
- (S)-p-Tolyl methyl sulfoxide
- 1-Methyl-4-[(S)-methylsulfinyl]benzene
- (S)-Methyl p-tolyl sulfoxide
- SCHEMBL254471
- 1-[(S)-methanesulfinyl]-4-methylbenzene
- (S)-()-Methyl p-tolyl sulfoxide
- AKOS017343879
- (S)-(-)-Methyl p-tolyl sulfoxide, 99%
- G66248
- MFCD00151503
- FEVALTJSQBFLEU-JTQLQIEISA-N
- 5056-07-5
-
- MDL: MFCD00151503
- Inchi: InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m0/s1
- Chave InChI: FEVALTJSQBFLEU-JTQLQIEISA-N
- SMILES: CC1=CC=C(C=C1)S(=O)C
Propriedades Computadas
- Massa Exacta: 154.04523611g/mol
- Massa monoisotópica: 154.04523611g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 1
- Complexidade: 125
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.4
- Superfície polar topológica: 36.3Ų
Propriedades Experimentais
- Cor/Forma: Not determined
- Ponto de Fusão: 75-77 °C (lit.)
- Actividade Óptica: [α]20/D −145°, c = 2 in acetone
- Solubilidade: Not determined
(s)-(-)-methyl p-tolyl sulfoxide Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- CÓDIGOS DA MARCA F FLUKA:3-10
(s)-(-)-methyl p-tolyl sulfoxide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB55863-5g |
(S)-()-Methyl p-tolyl sulfoxide |
5056-07-5 | 98% | 5g |
$443.00 | 2023-12-30 | |
1PlusChem | 1P003CVR-1g |
(S)-()-Methyl p-tolyl sulfoxide |
5056-07-5 | 95% | 1g |
$319.00 | 2025-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1951188-250mg |
(S)-Methyl P-tolylsulfoxide |
5056-07-5 | 98% | 250mg |
¥297.00 | 2024-05-11 | |
A2B Chem LLC | AB55863-100mg |
(S)-()-Methyl p-tolyl sulfoxide |
5056-07-5 | 98% | 100mg |
$28.00 | 2023-12-30 | |
A2B Chem LLC | AB55863-250mg |
(S)-()-Methyl p-tolyl sulfoxide |
5056-07-5 | 98% | 250mg |
$47.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1951188-10g |
(S)-Methyl P-tolylsulfoxide |
5056-07-5 | 98% | 10g |
¥6265.00 | 2024-05-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 339997-1G |
(s)-(-)-methyl p-tolyl sulfoxide |
5056-07-5 | 1g |
¥3260.55 | 2023-12-08 | ||
1PlusChem | 1P003CVR-250mg |
(S)-()-Methyl p-tolyl sulfoxide |
5056-07-5 | 95% | 250mg |
$178.00 | 2025-02-18 | |
A2B Chem LLC | AB55863-1g |
(S)-()-Methyl p-tolyl sulfoxide |
5056-07-5 | 99% | 1g |
$1433.00 | 2024-04-19 | |
1PlusChem | 1P003CVR-5g |
(S)-()-Methyl p-tolyl sulfoxide |
5056-07-5 | 95% | 5g |
$913.00 | 2025-02-18 |
(s)-(-)-methyl p-tolyl sulfoxide Literatura Relacionada
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Dolores Linde,Marina Ca?ellas,Cristina Coscolín,Irene Davó-Siguero,Antonio Romero,Fátima Lucas,Francisco J. Ruiz-Due?as,Victor Guallar,Angel T. Martínez Catal. Sci. Technol. 2016 6 6277
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Neeraj Kumar,Jie He,James F. Rusling Chem. Soc. Rev. 2023 52 5135
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Guglielmo Monaco,Chiara Vignes,Francesco De Piano,Assunta Bosco,Antonio Massa Org. Biomol. Chem. 2012 10 9650
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4. Chiral and achiral platinum(II) complexes for potential use as chemotherapeutic agents: crystal and molecular structures of cis-[Pt(L1)2] and [Pt(L1)Cl(MPSO)] [HL1?=?N,N-diethyl-N?′-benzoylthiourea]Cheryl Sacht,Michael S. Datt,Stefanus Otto,Andreas Roodt J. Chem. Soc. Dalton Trans. 2000 727
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